Lithium diisopropylamide mono(tetrahydrofuran)
CAS No.: 116912-61-9
Cat. No.: VC21316097
Molecular Formula: C10H22LiNO
Molecular Weight: 179.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116912-61-9 |
|---|---|
| Molecular Formula | C10H22LiNO |
| Molecular Weight | 179.3 g/mol |
| IUPAC Name | lithium;di(propan-2-yl)azanide;oxolane |
| Standard InChI | InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 |
| Standard InChI Key | YTJXGDYAEOTOCG-UHFFFAOYSA-N |
| Isomeric SMILES | [Li+].CC(C)[N-]C(C)C.C1CCOC1 |
| SMILES | [Li+].CC(C)[N-]C(C)C.C1CCOC1 |
| Canonical SMILES | [Li+].CC(C)[N-]C(C)C.C1CCOC1 |
Introduction
Chemical Structure and Composition
Molecular Identity
Lithium diisopropylamide mono(tetrahydrofuran) represents a specific solvated form of lithium diisopropylamide where exactly one tetrahydrofuran molecule coordinates to the lithium center. This coordination significantly influences the compound's reactivity and stability profiles. The compound has a molecular formula of C₁₀H₂₂LiNO and a molecular weight of 179.23 g/mol . Its chemical structure can be represented as [(CH₃)₂CH]₂NLi·C₄H₈O, highlighting the coordination between the lithium diisopropylamide and tetrahydrofuran .
Identification Parameters
The compound is identified through various systematic and commercial designations. In research and industrial contexts, it is recognized through the following parameters:
| Parameter | Information |
|---|---|
| Primary CAS Number | 123333-84-6 |
| Alternative CAS | 116912-61-9 |
| Molecular Formula | C₁₀H₂₂LiNO |
| Molecular Weight | 179.23 g/mol |
| SMILES Notation | C1CCOC1.[Li]N(C(C)C)C(C)C |
| Common Synonyms | Lithium diisopropylamide mono-THF complex, 2-Propanamine, N-(1-methylethyl)-, lithium salt, compound with tetrahydrofuran (1:1), di(propan-2-yl)azanide |
Table 1: Identification parameters for lithium diisopropylamide mono(tetrahydrofuran)
Physical and Chemical Properties
Physical Characteristics
The physical state and properties of lithium diisopropylamide mono(tetrahydrofuran) are crucial for handling and application considerations. Commercially, it is typically supplied as a solution rather than in isolated form.
| Property | Value |
|---|---|
| Physical State | Liquid (as solution) |
| Color | Orange |
| Density | 0.816 g/mL at 25°C |
| Vapor Density | >1 (vs air) |
| Flash Point | −1°F (-18°C) |
| Commercial Form | ~1.5 M solution in cyclohexane |
| Common Impurities | ~10% ethylbenzene |
Table 2: Physical properties of lithium diisopropylamide mono(tetrahydrofuran)
| Storage Parameter | Recommendation |
|---|---|
| Temperature Range | 2-8°C |
| Container Type | Air-tight, moisture-proof |
| Atmosphere | Inert (typically argon or nitrogen) |
| Shelf Life | Limited; requires monitoring |
Table 3: Storage requirements for lithium diisopropylamide mono(tetrahydrofuran)
Chemical Reactivity and Behavior
Base Characteristics
Lithium diisopropylamide mono(tetrahydrofuran) functions as a strong, sterically hindered base in organic synthesis. The tetrahydrofuran coordination modifies the reactivity profile of the parent lithium diisopropylamide compound, influencing its basicity, nucleophilicity, and selectivity patterns. The mono-solvated form exhibits distinctive kinetic behavior compared to other solvated states of lithium diisopropylamide .
Solution Behavior
In solution, lithium diisopropylamide mono(tetrahydrofuran) demonstrates complex aggregation behaviors that significantly impact its reactivity. The mono-tetrahydrofuran coordination represents a specific point in the solvation spectrum of lithium diisopropylamide, where the coordination number of lithium is precisely controlled. This controlled solvation contributes to the compound's unique reactivity profile in various organic transformations .
| Hazard Type | Classification |
|---|---|
| Hazard Codes | F (Flammable), T (Toxic), N (Dangerous for the environment), C (Corrosive) |
| GHS Pictograms | GHS02, GHS08, GHS05, GHS07, GHS09 |
| Signal Word | Danger |
| Risk Statements | 45-46-11-34-67-65-50/53-48/20 |
| Safety Statements | 53-16-26-27-36/37/39-45-62-61-60 |
| UN Classification | UN 2924 3/PG 2 |
| WGK Germany | 2 |
Table 4: Hazard classification for lithium diisopropylamide mono(tetrahydrofuran)
Protective Measures
When handling this compound, the following protective measures are essential:
| Protection Type | Recommendation |
|---|---|
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
| Engineering Controls | Fume hood, inert gas handling systems |
| Fire Prevention | Keep away from ignition sources |
| Emergency Response | Appropriate fire extinguishers, spill containment materials |
Table 5: Recommended protective measures for handling lithium diisopropylamide mono(tetrahydrofuran)
Applications in Organic Synthesis
Synthetic Utility
Lithium diisopropylamide mono(tetrahydrofuran) serves as a potent reagent in various organic transformations. Its application spectrum includes:
-
Deprotonation reactions to generate enolates, particularly where precise control of stereochemistry is required
-
Metallation reactions, including ortho-lithiation of aromatic compounds
-
Base-mediated rearrangements, such as anionic Fries rearrangements
-
Selective transformations where the mono-solvated form provides distinct reactivity compared to other lithium amide species
Mechanistic Considerations
The unique solvation state of lithium diisopropylamide mono(tetrahydrofuran) influences reaction mechanisms in significant ways. The precise 1:1 coordination with tetrahydrofuran creates a specific electronic and steric environment around the lithium center, affecting:
-
Aggregation states in solution
-
Approach trajectories during substrate interactions
-
Rate-determining steps in multistep processes
Comparative Analysis
Relationship to Other Lithium Diisopropylamide Forms
The mono(tetrahydrofuran) complex represents one point in the spectrum of lithium diisopropylamide solvation states. Its properties can be understood in relation to:
| Form | Characteristics | Comparative Reactivity |
|---|---|---|
| Unsolvated LDA | Highly aggregated, less reactive | Lower reactivity, higher selectivity in some cases |
| LDA·mono(THF) | Controlled solvation, intermediate reactivity | Balanced reactivity and selectivity |
| LDA with multiple THF | Less aggregated, higher reactivity | Higher reactivity, potentially lower selectivity |
| LDA with alternative solvents (HMPA, TMEDA) | Varied coordination profiles | Specialized reactivity patterns depending on solvent |
Table 6: Comparative analysis of lithium diisopropylamide solvation states
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